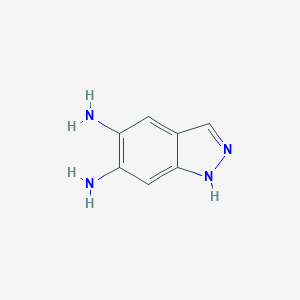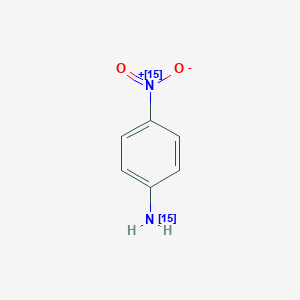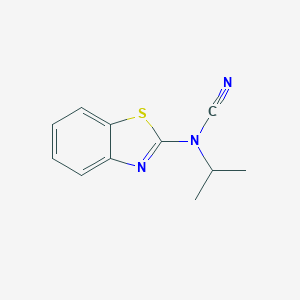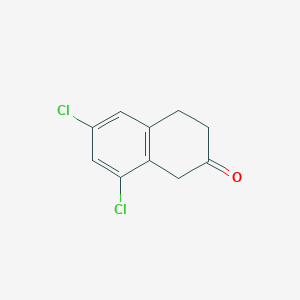
6,8-二氯-2-四氢萘酮
描述
Synthesis Analysis
The synthesis of tetralone derivatives often involves strategies such as Grignard reactions, Friedel-Crafts cyclization, palladium-mediated cross-coupling reactions, and Beckmann rearrangement. For instance, the synthesis of 5,6-methylenedioxy-1-tetralone described a Grignard reaction followed by selective reduction and Friedel-Crafts cyclization (R. Klix, M. Cain, & A. Bhatia, 1995). Another example includes the synthesis of 8-Methoxy-1-tetralone through palladium-mediated cross-coupling and intramolecular acylation (Norma Castillo-Rangel, J. Pérez-Díaz, & A. Vázquez, 2016).
Molecular Structure Analysis
Tetralone derivatives, such as “6,8-Dichloro-2-tetralone,” typically exhibit a bicyclic structure consisting of a benzene ring fused to a cyclohexanone ring. This core structure is versatile, allowing for various functionalizations. For example, the crystal structure of a related tetralone, 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, was determined, highlighting its monoclinic crystal class (G. Sarala et al., 2006).
Chemical Reactions and Properties
Tetralone derivatives undergo various chemical reactions, including acylation, nitration, reduction, and cyclization, enabling the synthesis of complex organic molecules. For example, 6-Iodo-1-tetralone, an intermediate for the synthesis of 5-HT6 receptor antagonist, was synthesized through a multi-step process including acetylation and Sandmeyer reaction (Teng Da-wei, 2013).
科学研究应用
1. Synthesis of Antidepressant Molecules
- Summary of Application: 6,8-Dichloro-2-tetralone is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . This is an important field of medicinal chemistry as it aids in the development of more effective therapies for depression .
- Methods of Application: The synthesis involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
- Results or Outcomes: The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in this discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
2. Organic Single-Crystal Phototransistor
- Summary of Application: 6,8-Dichloro-2-tetralone is used in the development of organic single-crystal phototransistors with unique wavelength-detection characteristics .
- Methods of Application: The organic phototransistors are based on high-quality 2,8-dichloro-5,11-dihexyl-indolo[3,2-b]carbazo (CHICZ) single crystals .
- Results or Outcomes: These phototransistors show the highest photoresponsivity of 3×10^3 A W^−1, photosensitivity of 2×10^4, and the detectivity can achieve 8.4×10^14 Jones . They also discovered good linear dependence of log(photosensitivity) versus the wavelength when the devices were illuminated with a series of same-intensity but different-wavelength lights .
3. Synthesis of Antibiotics
- Summary of Application: 6,8-Dichloro-2-tetralone is used in the synthesis of antibiotic molecules . Antibiotics are used to treat bacterial infections by either killing the bacteria or inhibiting their growth .
- Methods of Application: The synthesis involves various chemical reactions, including condensation, reduction, and cyclization . The resulting antibiotic compounds can be further modified to enhance their effectiveness .
- Results or Outcomes: The synthesized antibiotics have shown effectiveness against a range of bacterial strains . This contributes to the development of new antibiotics to combat antibiotic-resistant bacteria .
4. Synthesis of Antipsychotic Drugs
- Summary of Application: 6,8-Dichloro-2-tetralone is used in the synthesis of antipsychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, and disordered thought, primarily in schizophrenia and bipolar disorder .
- Methods of Application: The synthesis involves various chemical reactions, including condensation, reduction, and cyclization . The resulting antipsychotic compounds can be further modified to enhance their effectiveness .
- Results or Outcomes: The synthesized antipsychotic drugs have shown effectiveness in managing symptoms of psychosis . This contributes to the development of new antipsychotic drugs to improve the quality of life for individuals with mental disorders .
5. Synthesis of Acetylcholinesterase Inhibitors
- Summary of Application: 6,8-Dichloro-2-tetralone is used in the synthesis of acetylcholinesterase inhibitors . These inhibitors are used to treat Alzheimer’s disease by increasing the level of acetylcholine, a neurotransmitter, in the brain .
- Methods of Application: The synthesis involves various chemical reactions, including condensation, reduction, and cyclization . The resulting acetylcholinesterase inhibitors can be further modified to enhance their effectiveness .
- Results or Outcomes: The synthesized acetylcholinesterase inhibitors have shown effectiveness in managing symptoms of Alzheimer’s disease . This contributes to the development of new drugs to improve the quality of life for individuals with Alzheimer’s disease .
6. Synthesis of Antitumor Alkaloids
- Summary of Application: 6,8-Dichloro-2-tetralone is used in the synthesis of antitumor alkaloids . These alkaloids are used to treat various types of cancer by inhibiting the growth of cancer cells .
- Methods of Application: The synthesis involves various chemical reactions, including condensation, reduction, and cyclization . The resulting antitumor alkaloids can be further modified to enhance their effectiveness .
- Results or Outcomes: The synthesized antitumor alkaloids have shown effectiveness against a range of cancer cell lines . This contributes to the development of new anticancer drugs to improve the survival rate for individuals with cancer .
属性
IUPAC Name |
6,8-dichloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIJLGJYMAVHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394707 | |
| Record name | 6,8-dichloro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-2-tetralone | |
CAS RN |
113075-86-8 | |
| Record name | 6,8-dichloro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

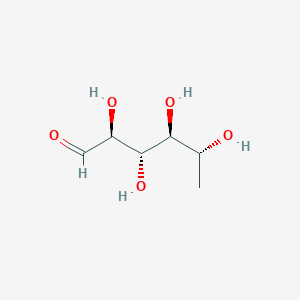
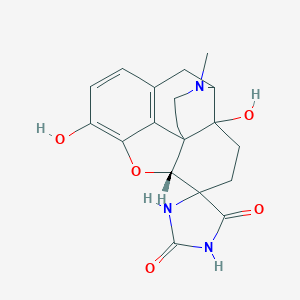
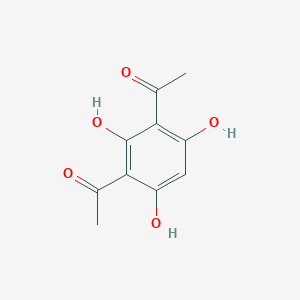
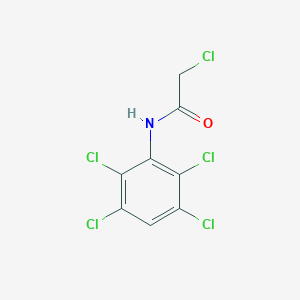
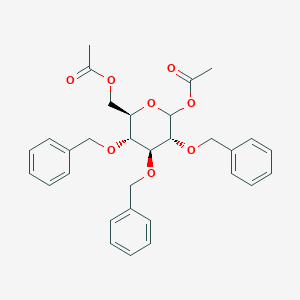
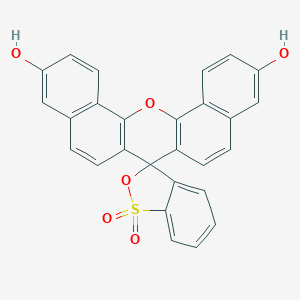
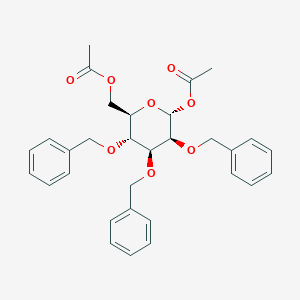
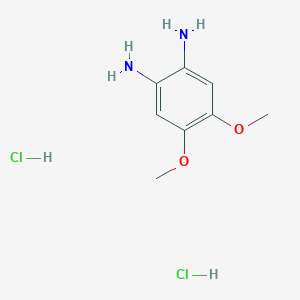
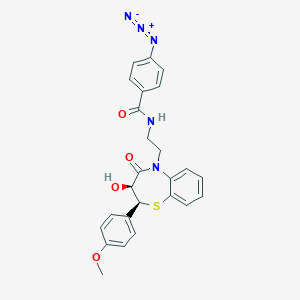
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
